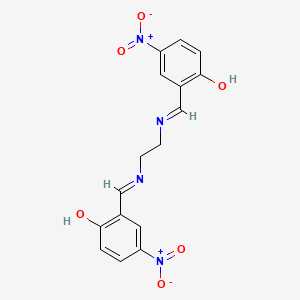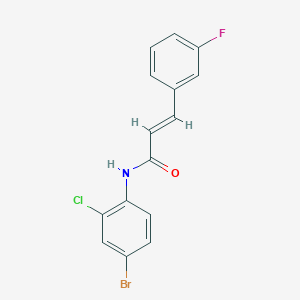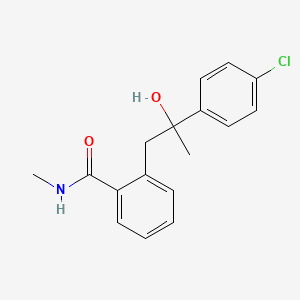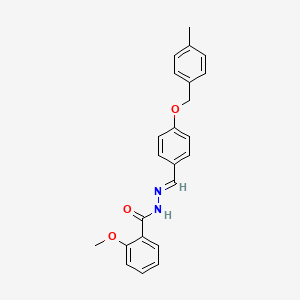![molecular formula C16H13ClFNO4 B11940264 Ethyl 4-{[(2-chloro-4-fluorophenoxy)carbonyl]amino}benzoate CAS No. 6672-13-5](/img/structure/B11940264.png)
Ethyl 4-{[(2-chloro-4-fluorophenoxy)carbonyl]amino}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-{[(2-chloro-4-fluorophenoxy)carbonyl]amino}benzoate is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of an ethyl ester group, a benzoate moiety, and a substituted phenoxycarbonyl group. The presence of chlorine and fluorine atoms in the phenoxy group adds to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[(2-chloro-4-fluorophenoxy)carbonyl]amino}benzoate typically involves a multi-step process. One common method includes the reaction of 4-aminobenzoic acid with 2-chloro-4-fluorophenyl chloroformate in the presence of a base such as triethylamine. The resulting intermediate is then esterified with ethanol under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-{[(2-chloro-4-fluorophenoxy)carbonyl]amino}benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms in the phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-{[(2-chloro-4-fluorophenoxy)carbonyl]amino}benzoic acid.
Reduction: Ethyl 4-{[(2-chloro-4-fluorophenoxy)methanol]amino}benzoate.
Applications De Recherche Scientifique
Ethyl 4-{[(2-chloro-4-fluorophenoxy)carbonyl]amino}benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 4-{[(2-chloro-4-fluorophenoxy)carbonyl]amino}benzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. For example, it has been shown to inhibit biotin carboxylase, an enzyme involved in fatty acid synthesis, by binding to the biotin binding site .
Comparaison Avec Des Composés Similaires
Ethyl 4-{[(2-chloro-4-fluorophenoxy)carbonyl]amino}benzoate can be compared with other similar compounds such as:
Ethyl 4-{[(2-chloro-5-fluorophenoxy)carbonyl]amino}benzoate: Similar structure but with a different substitution pattern on the phenoxy group.
Ethyl 4-{[(2-chloro-4-bromophenoxy)carbonyl]amino}benzoate: Bromine instead of fluorine, leading to different reactivity and properties.
Ethyl 4-{[(2-chloro-4-methylphenoxy)carbonyl]amino}benzoate: Methyl group instead of fluorine, affecting its chemical behavior and applications.
These comparisons highlight the uniqueness of this compound in terms of its specific substitutions and resulting properties.
Propriétés
Numéro CAS |
6672-13-5 |
|---|---|
Formule moléculaire |
C16H13ClFNO4 |
Poids moléculaire |
337.73 g/mol |
Nom IUPAC |
ethyl 4-[(2-chloro-4-fluorophenoxy)carbonylamino]benzoate |
InChI |
InChI=1S/C16H13ClFNO4/c1-2-22-15(20)10-3-6-12(7-4-10)19-16(21)23-14-8-5-11(18)9-13(14)17/h3-9H,2H2,1H3,(H,19,21) |
Clé InChI |
DACGQNOCOWSBFK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=C(C=C1)NC(=O)OC2=C(C=C(C=C2)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















